O,O,O-Tributyl phosphorothioate

概要

説明

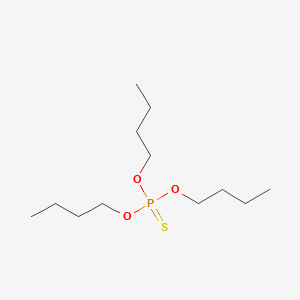

O,O,O-Tributyl phosphorothioate is an organophosphorus compound with the chemical formula (C₄H₉O)₃PS. This compound is known for its applications as a lubricant additive, particularly in high-temperature environments. It is a colorless to pale-yellow liquid that is soluble in organic solvents.

準備方法

Synthetic Routes and Reaction Conditions

O,O,O-Tributyl phosphorothioate can be synthesized through the reaction of phosphorus pentasulfide with butanol. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction is as follows:

P2S5+6C4H9OH→2(C4H9O)3PS+3H2S

Industrial Production Methods

In industrial settings, tributylthiophosphate is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratio of reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions

O,O,O-Tributyl phosphorothioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tributylphosphate and other oxidation products.

Hydrolysis: In the presence of water, it can hydrolyze to form butanol and phosphoric acid derivatives.

Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphorus compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with sulfuric acid or sodium hydroxide being commonly used.

Substitution: Nucleophiles such as amines or alcohols can react with tributylthiophosphate under mild conditions.

Major Products Formed

Oxidation: Tributylphosphate and sulfur-containing by-products.

Hydrolysis: Butanol and phosphoric acid derivatives.

Substitution: Various organophosphorus compounds depending on the nucleophile used.

科学的研究の応用

O,O,O-Tributyl phosphorothioate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

Industry: Widely used as a lubricant additive in high-temperature applications, such as in aerospace and automotive industries.

作用機序

The mechanism of action of tributylthiophosphate involves its interaction with metal surfaces, forming a protective layer that reduces friction and wear. The compound undergoes adsorption onto the metal surface, followed by chemical reactions that form a film composed of organophosphorus compounds and metal phosphates. This film acts as a barrier, preventing direct metal-to-metal contact and reducing wear.

類似化合物との比較

Similar Compounds

Tributylphosphate: Similar in structure but contains an oxygen atom instead of a sulfur atom.

Tricresylphosphate: Contains cresyl groups instead of butyl groups.

Trixylylphosphate: Contains xylyl groups instead of butyl groups.

Uniqueness

O,O,O-Tributyl phosphorothioate is unique due to the presence of the sulfur atom, which imparts different chemical and physical properties compared to its oxygen-containing analogs. This sulfur atom enhances its ability to form protective films on metal surfaces, making it particularly effective as a lubricant additive in high-temperature environments.

生物活性

O,O,O-Tributyl phosphorothioate, commonly referred to as tribufos, is an organophosphate compound utilized primarily as a pesticide and defoliant in agricultural practices. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article reviews the biological effects of tribufos, focusing on its toxicity, mechanisms of action, and relevant case studies.

Tribufos is characterized by the following chemical structure:

- Chemical Formula : C12H27O3PS3

- Molecular Weight : 306.43 g/mol

The primary mechanism of action for tribufos involves the inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmitter regulation in the nervous system. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in various neurological effects.

Acute Toxicity

Tribufos exhibits moderate toxicity, with acute exposure leading to significant AChE inhibition. The following table summarizes key findings from animal studies regarding acute toxicity:

| Study Type | Dose Range (mg/kg) | Significant Findings |

|---|---|---|

| Oral (Rat) | 20-80 | Decreased RBC and brain AChE activity |

| Inhalation (Rat) | 59.5 mg/m³ | Neurological symptoms (e.g., altered gait) |

| Dermal (Rabbit) | 1-15 | Hematological changes observed |

Chronic Toxicity

Chronic exposure to tribufos has been associated with various health effects, including:

- Neurological Effects : Long-term AChE inhibition can lead to persistent neurological deficits.

- Hematological Changes : Significant reductions in red blood cell counts and hemoglobin levels have been documented.

- Gastrointestinal Lesions : Histopathological changes in the gastrointestinal tract have been observed at higher doses.

The following table presents findings from chronic exposure studies:

| Exposure Duration | Dose Range (mg/kg/day) | Observed Effects |

|---|---|---|

| Intermediate (90 days) | 8.28-11.14 | Vacuolar degeneration in small intestine |

| Chronic (>365 days) | 0.2-0.14 | Microscopic lesions in small intestine |

Case Studies

Several case studies highlight the environmental and health impacts of tribufos:

- Environmental Impact Study :

- Occupational Exposure Assessment :

- Long-term Animal Study :

特性

IUPAC Name |

tributoxy(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3PS/c1-4-7-10-13-16(17,14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEZWDDRWXDXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=S)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924724 | |

| Record name | O,O,O-Tributyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-47-7, 12408-16-1 | |

| Record name | Tri-O-butyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyl thiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylphosphorothionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O,O,O-Tributyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。